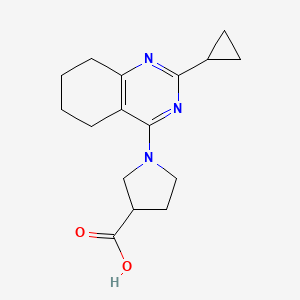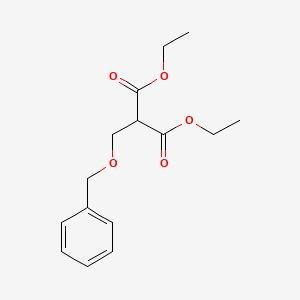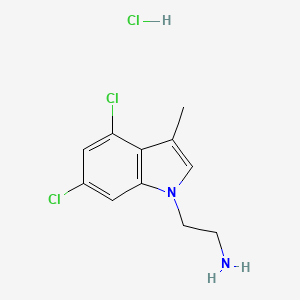
2-Phenylquinoline-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylquinoline-3,4-dicarboxylic acid typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . These reactions are carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
2-Phenylquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
2-Phenylquinoline-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Phenylquinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition can lead to changes in gene expression and induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Quinoline-2,4-dicarboxylic acid: Another related compound with different substitution patterns on the quinoline ring.
Uniqueness
2-Phenylquinoline-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
133505-06-3 |
|---|---|
分子式 |
C17H11NO4 |
分子量 |
293.27 g/mol |
IUPAC名 |
2-phenylquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO4/c19-16(20)13-11-8-4-5-9-12(11)18-15(14(13)17(21)22)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22) |
InChIキー |
GQJLNYCMDZQHSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)
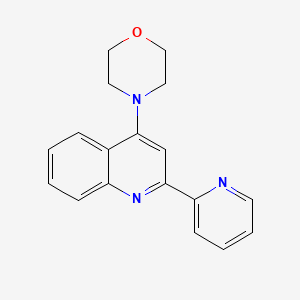


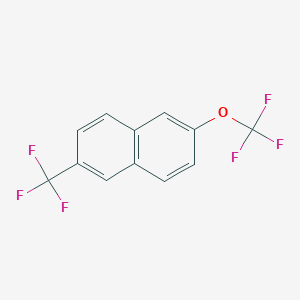

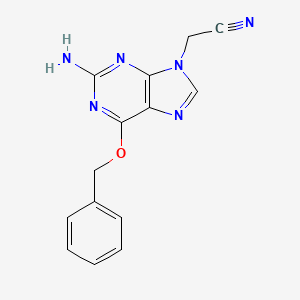
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
